An In-depth Technical Guide to 2-(4-Ethoxyphenyl)azepane: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(4-Ethoxyphenyl)azepane: Synthesis, Properties, and Potential Applications
Abstract
The seven-membered nitrogen-containing heterocyclic scaffold, azepane, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its inherent three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties. This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)azepane, a specific derivative with potential for further investigation. This document consolidates available information on its fundamental properties, outlines plausible synthetic routes based on established methodologies for related compounds, and explores its potential pharmacological significance. Detailed experimental protocols for characterization and relevant biological assays are also presented to facilitate further research and development.
Introduction to 2-(4-Ethoxyphenyl)azepane
2-(4-Ethoxyphenyl)azepane is a heterocyclic compound featuring a saturated seven-membered azepane ring substituted at the 2-position with a 4-ethoxyphenyl group. The azepane moiety is a key pharmacophore in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[2] The incorporation of the 4-ethoxyphenyl group can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. While specific research on 2-(4-Ethoxyphenyl)azepane is limited, its structural similarity to other 2-arylazepanes suggests potential for a range of biological activities. The underexplored nature of the azepane chemical space presents opportunities for the discovery of novel bioactive molecules with new mechanisms of action.[3]
Chemical Structure and Core Components
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Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom.[4] Also known as hexamethyleneimine, its flexible conformation can be advantageous for binding to various biological targets.[5][6]
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4-Ethoxyphenyl Group: An aromatic ring with an ethoxy substituent at the para position. This group is a common feature in many pharmaceutical agents and can modulate properties such as receptor affinity and oral bioavailability.
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Chirality: The substitution at the 2-position of the azepane ring creates a chiral center, meaning 2-(4-Ethoxyphenyl)azepane can exist as two enantiomers (R and S). The stereochemistry of chiral compounds is often critical for their pharmacological activity, as enantiomers can exhibit different binding affinities, efficacies, and metabolic profiles.[7]
Physicochemical Properties
| Property | Estimated Value / Information | Source |
| CAS Number | 383129-32-6 | [3] |
| Molecular Formula | C₁₄H₂₁NO | Inferred |
| Molecular Weight | 219.33 g/mol | Inferred |
| Appearance | Likely a colorless to light yellow oil or low-melting solid | Inferred |
| Boiling Point | Not determined | |
| Melting Point | Not determined | |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane. Limited solubility in water. | Inferred |
| Hazard Codes | Xi (Irritant) | [8] |
Synthesis and Characterization
The synthesis of 2-(4-Ethoxyphenyl)azepane can be approached through various established methods for the preparation of 2-substituted azepanes. The development of efficient and versatile synthetic routes is crucial for accessing a diverse range of substituted azepanes for research purposes.[3]
Plausible Synthetic Pathways
Several strategies can be employed for the synthesis of the 2-arylazepane scaffold:
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Ring-Closing Metathesis (RCM): This powerful reaction, followed by hydrogenation, is a common method to form the saturated azepane ring.[3]
-
Ring-Expansion Reactions: Methods like the Beckmann rearrangement can be used to expand a six-membered ring into the seven-membered azepane system.[3]
-
Intramolecular Cyclization: While challenging, various catalytic systems have been developed to facilitate the direct cyclization of linear precursors.[3]
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Chemoenzymatic Synthesis: This approach combines biocatalysis and chemical synthesis to produce enantiomerically enriched azepanes, which is often crucial for biological activity.[3]
A Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic route to 2-(4-Ethoxyphenyl)azepane.
Caption: A plausible multi-step synthesis of 2-(4-Ethoxyphenyl)azepane.
Characterization and Analytical Methods
The identity and purity of synthesized 2-(4-Ethoxyphenyl)azepane should be confirmed using a combination of standard analytical techniques.
3.3.1. Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
3.3.2. Chromatographic Methods
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Thin-Layer Chromatography (TLC): For monitoring reaction progress and preliminary purity assessment.[9]
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High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and chiral separation of enantiomers.
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Gas Chromatography (GC): Can be used for purity assessment if the compound is sufficiently volatile.
Potential Pharmacological Profile and Therapeutic Applications
While the specific biological targets of 2-(4-Ethoxyphenyl)azepane have not been reported, the azepane scaffold is present in compounds with a wide range of pharmacological activities.[2] Structure-activity relationship (SAR) studies of related compounds can provide insights into its potential therapeutic applications.
Central Nervous System (CNS) Activity
Many azepane derivatives exhibit CNS activity, including antipsychotic, anticonvulsant, and antidepressant effects.[2] The lipophilic nature of the 4-ethoxyphenyl group may facilitate blood-brain barrier penetration, making CNS-related applications a primary area of interest.
Enzyme Inhibition
Polyhydroxylated azepanes are known to act as glycosidase inhibitors, with their conformational flexibility playing a key role in binding.[3] Additionally, azepane-based compounds have been developed as inhibitors for targets like protein kinase B (PKB/Akt).[3]
Cannabinoid Receptor Modulation
Structurally, 2-aryl cyclic amines can exhibit affinity for cannabinoid receptors. The endocannabinoid system, including ligands like 2-arachidonoylglycerol (2-AG), is involved in numerous physiological processes.[10][11] 2-AG is a full agonist at both CB1 and CB2 receptors and plays a role in synaptic transmission, inflammation, and immune responses.[11] Inhibitors of 2-AG hydrolysis, which increase its endogenous levels, have shown therapeutic potential in models of neurodegenerative diseases.[12] It is plausible that 2-(4-Ethoxyphenyl)azepane or its derivatives could interact with components of the endocannabinoid system, either as direct receptor modulators or as inhibitors of enzymes like monoacylglycerol lipase (MAGL), which degrades 2-AG.[12]
Proposed Biological Evaluation Workflow
The following diagram outlines a general workflow for the initial biological screening of 2-(4-Ethoxyphenyl)azepane.
Caption: A workflow for the biological evaluation of 2-(4-Ethoxyphenyl)azepane.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of research. Below are representative protocols for the characterization and biological evaluation of azepane-containing compounds.
General Procedure for NMR Sample Preparation
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Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if required.
-
Cap the NMR tube and gently invert to ensure complete mixing.
-
Acquire ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.
Protocol for In Vitro Cytotoxicity (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density and incubate overnight to allow for attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of 2-(4-Ethoxyphenyl)azepane. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[1]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[1]
Protocol for Monoacylglycerol Lipase (MAGL) Inhibition Assay
This assay can be used to determine if the compound inhibits the hydrolysis of 2-AG.
-
Reagent Preparation: Prepare an assay buffer, a fluorogenic or chromogenic MAGL substrate, and the MAGL enzyme solution.
-
Inhibitor Preparation: Prepare serial dilutions of 2-(4-Ethoxyphenyl)azepane.
-
Assay Setup: In a 96-well plate, add the assay buffer, the MAGL enzyme, and the test compound or a known MAGL inhibitor (positive control).
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the MAGL substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of MAGL inhibition and calculate the IC₅₀ value.
Conclusion and Future Directions
2-(4-Ethoxyphenyl)azepane represents an intriguing, yet understudied, molecule with potential for applications in drug discovery, particularly in the area of CNS disorders. Its synthesis is achievable through established chemical methodologies, and a clear path for its biological evaluation can be delineated based on the known pharmacology of the azepane scaffold. Future research should focus on the efficient, stereoselective synthesis of its enantiomers, followed by a comprehensive pharmacological characterization to identify its primary biological targets and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this and related azepane derivatives.
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